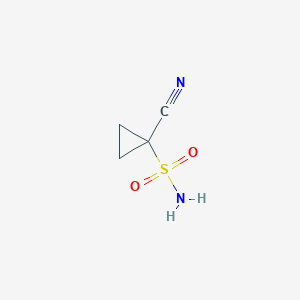
2,3-Dimethyl-2-cyclohexen-1-one
Übersicht
Beschreibung
2,3-Dimethyl-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones . It has a molecular formula of C8H12O . It is also known by other names such as 2,3-dimethylcyclohex-2-en-1-one .
Synthesis Analysis
The synthesis of cyclohexenones, including this compound, involves various methods. One method uses allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates . Another approach involves the use of Pd-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions of phosphonium salt-activated, cyclic 1,3-diones .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexenone ring with two methyl groups attached at the 2nd and 3rd carbon atoms . The average mass of the molecule is 124.180 Da, and the monoisotopic mass is 124.088814 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
2,3-Dimethyl-2-cyclohexen-1-one derivatives serve as essential intermediates in the synthesis of biologically active compounds and xanthenes. A notable example is the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), achieved using TEAOH as a catalyst in various solvents. This process offers advantages over traditional methods and is applicable to a wide range of aldehydes at room temperature (Gao et al., 2019).
Crystal Structure Analysis
The crystal structure of compounds derived from this compound, such as 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexene-1-one, has been characterized, revealing insights into molecular conformation and bonding (Shi et al., 2007).
Synthesis Techniques
Advanced synthesis techniques for derivatives of this compound, such as the Domino Knoevenagel/Michael synthesis, have been developed. These methods, utilizing catalysts like silica-diphenic acid, result in high yields and offer a greener and more efficient approach to synthesizing these compounds (Vaid et al., 2016).
Photocycloaddition Reactions
Photocycloaddition reactions of derivatives, like 5,5-dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one, have been studied. These reactions are pivotal in creating complex molecular structures, which are significant in organic chemistry and materials science (Inhülsen et al., 2008).
Molecular Docking Studies
Molecular docking studies have been conducted on derivatives, such as those involving biscyclohexane diol with FAK. These studies are crucial in understanding the potential of these compounds as pharmaceutical agents, particularly in targeting cancer cells (Kokila et al., 2017).
Experimental and Theoretical Properties
Exploration of experimental and theoretical properties of compounds like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE), a derivative of this compound, has been conducted using DFT/TD-DFT methods. This research provides deep insights into the electronic structure and potential applications of these compounds (Fatima et al., 2021).
Wirkmechanismus
Target of Action
2,3-Dimethyl-2-cyclohexen-1-one is a type of cyclohexenone . Cyclohexenones are compounds containing a cyclohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond
Mode of Action
As a cyclohexenone, it is known to be a versatile electrophile and can participate in various addition reactions .
Biochemical Pathways
As a cyclohexenone, it can participate in various biochemical reactions, including conjugate addition of organocopper nucleophiles, michael reaction with enol silanes, and phosphoniosilylations .
Biochemische Analyse
Biochemical Properties
As of now, there is no specific information available about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is currently no information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is currently no information available on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of 2,3-Dimethyl-2-cyclohexen-1-one over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no information available on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
There is currently no information available on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with .
Transport and Distribution
There is currently no information available on how this compound is transported and distributed within cells and tissues .
Subcellular Localization
There is currently no information available on the subcellular localization of this compound and any effects on its activity or function .
Eigenschaften
IUPAC Name |
2,3-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-4-3-5-8(9)7(6)2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJKTQQNQDTORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CCC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303804 | |
| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-20-9 | |
| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VUJ4W5Y3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031414 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







dimethyl-](/img/structure/B3045630.png)








